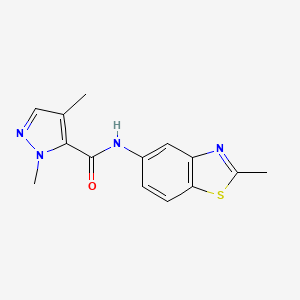

1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide

Description

1,4-Dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 1 and 2. The carboxamide moiety links the pyrazole to a 2-methyl-1,3-benzothiazole group, a bicyclic aromatic system containing sulfur and nitrogen.

Properties

IUPAC Name |

2,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS/c1-8-7-15-18(3)13(8)14(19)17-10-4-5-12-11(6-10)16-9(2)20-12/h4-7H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGJQEBMETVYNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)C(=O)NC2=CC3=C(C=C2)SC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,4-Dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide (CAS Number: 1207038-78-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and case studies.

The molecular formula of this compound is , with a molecular weight of 286.35 g/mol. Its structure includes a pyrazole ring fused with a benzothiazole moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1207038-78-5 |

| Molecular Formula | C14H14N4OS |

| Molecular Weight | 286.35 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Anticancer Activity

Research has indicated that compounds containing pyrazole and benzothiazole moieties exhibit notable anticancer properties. For instance, derivatives of benzothiazole have been shown to possess inhibitory effects against various cancer cell lines, including those from colon and breast cancers. A study highlighted that compounds similar to 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide demonstrated significant cytotoxicity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells .

The mechanisms underlying the anticancer effects involve the inhibition of key enzymes such as histone deacetylases (HDACs) and cyclooxygenases (COX). These enzymes play crucial roles in cancer cell proliferation and survival. For example, some pyrazole derivatives have been shown to inhibit HDAC activity effectively, leading to apoptosis in cancer cells .

Synthesis Methods

The synthesis of 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide can be achieved through various methods including:

- Condensation Reactions : Utilizing benzothiazole derivatives with pyrazole precursors.

- Microwave-Assisted Synthesis : This method enhances reaction rates and yields.

Recent advancements in synthetic techniques have improved the efficiency and yield of such compounds .

Study on Antitubercular Activity

In a comparative study involving several derivatives of benzothiazole, it was found that modifications to the structure significantly impacted their minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis. Compounds with similar structural features to 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide exhibited promising anti-tubercular activity .

Cytotoxicity Evaluation

A cytotoxicity evaluation showed that this compound had an IC50 value comparable to established anticancer agents. Specifically, it demonstrated effective inhibition against a panel of human tumor cell lines with IC50 values lower than many reference drugs .

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the efficacy of benzothiazole derivatives, including 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide, against Mycobacterium tuberculosis (Mtb). The compound's structure suggests it may inhibit specific targets within the bacterial metabolism.

Case Study: Synthesis and Activity Evaluation

A study synthesized various benzothiazole derivatives and evaluated their anti-tubercular activity. The results indicated that certain derivatives demonstrated significant inhibitory concentrations (IC50) against Mtb. For instance, compounds derived from similar scaffolds showed IC50 values ranging from 7.7 to 11.1 μM, indicating promising activity compared to standard drugs like Isoniazid (INH) .

| Compound | IC50 (μM) | MIC (μM) |

|---|---|---|

| 7a | 7.7 ± 0.8 | 0.08 |

| 7b | NT | 0.32 |

| 7g | 10.3 ± 2.6 | 0.08 |

| INH | — | 0.2 |

The study also included molecular docking studies which revealed that these compounds bind effectively to the DprE1 enzyme, crucial for the bacterial cell wall synthesis, thus inhibiting its function.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of benzothiazole derivatives is essential for optimizing their medicinal properties. The presence of specific functional groups significantly influences their biological activity.

Key Findings:

- Aromatic and aliphatic carbon centers are critical for enhancing anti-tubercular activity.

- Hydrogen bond donors improve binding affinity to target proteins .

Other Biological Activities

Beyond anti-tubercular properties, benzothiazole derivatives have been explored for other therapeutic potentials:

- Anticancer Activity : Some studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Research has suggested that these compounds may modulate inflammatory pathways, providing potential treatments for conditions such as arthritis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs are the 5-chloro-N-(substituted-aryl)-1H-pyrazole-4-carboxamide derivatives (e.g., 3a–3p) synthesized in . Below is a detailed comparison:

Key Observations

Substituent Effects on Melting Points :

- Electron-withdrawing groups (e.g., Cl in 3b) increase melting points (171–172°C) compared to electron-donating groups (e.g., CH₃ in 3c: 123–125°C). This trend suggests stronger intermolecular forces (e.g., dipole-dipole interactions) in halogenated derivatives .

- The target compound’s benzothiazole group, a fused aromatic system with sulfur, may further elevate melting points due to enhanced π-π stacking.

Synthetic Yields :

- Yields for analogs range from 62–71%, influenced by steric and electronic factors. The target compound’s benzothiazole group could reduce yield due to steric hindrance during amide coupling .

Spectral Signatures :

- The ¹H-NMR signal at δ ~8.12 (s, 1H) is consistent across analogs, corresponding to the pyrazole C-H proton.

- Mass spectra ([M+H]⁺ 403–437) confirm molecular weights align with substituent variations. The target compound’s molecular ion would likely appear at a higher m/z due to the benzothiazole moiety.

The target’s benzothiazole group could enhance binding affinity to hydrophobic pockets in such targets .

Structural and Functional Divergence

- Core Modifications: The target compound’s 1,4-dimethylpyrazole contrasts with the 5-chloro-3-methylpyrazole in analogs.

- Benzothiazole vs. Aryl Groups : The benzothiazole’s sulfur atom introduces hydrogen-bonding capacity and electronic effects distinct from halogenated or alkylated aryl groups in 3a–3d. This could modulate solubility and target selectivity .

Preparation Methods

Pyrazole Core Construction

The 1,4-dimethylpyrazole ring is typically synthesized via cyclocondensation of β-keto esters with methylhydrazine. For example, diethyl oxalate reacts with acetylacetone under basic conditions to form a diketone intermediate, which undergoes cyclization with methylhydrazine at −5°C to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. Subsequent hydrolysis with aqueous NaOH produces the free carboxylic acid (Yield: 89–94%).

Benzothiazole Amine Synthesis

2-Methyl-1,3-benzothiazol-5-amine is prepared through nitration of 2-methylbenzothiazole followed by catalytic hydrogenation. Alternatively, direct amination via Buchwald–Hartwig coupling has been reported, though with lower efficiency (Yield: 65–78%).

Synthetic Pathways and Methodological Variations

Pathway A: Carbodiimide-Mediated Amide Coupling

Reagents :

-

Activating agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Co-reagent : Hydroxybenzotriazole (HOBt)

-

Solvent : Anhydrous DMF or dichloromethane

Procedure :

-

Activation : 1,4-Dimethyl-1H-pyrazole-5-carboxylic acid (1.2 eq) is treated with EDCI (1.5 eq) and HOBt (1.5 eq) in DMF at 0°C for 30 minutes.

-

Coupling : 2-Methyl-1,3-benzothiazol-5-amine (1.0 eq) is added, and the reaction is stirred at 25°C for 24 hours.

-

Workup : The mixture is diluted with ethyl acetate, washed with 5% HCl and brine, then dried over Na₂SO₄.

-

Purification : Column chromatography (SiO₂, methanol:chloroform 1:30) affords the product as a pale yellow solid (Yield: 48–56%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 24 h |

| Temperature | 25°C |

| Yield | 48–56% |

| Purity (HPLC) | >95% |

Pathway B: Mixed Carbonate Activation

Reagents :

-

Activating agent : CDI (1,1'-Carbonyldiimidazole)

-

Solvent : Tetrahydrofuran (THF)

Procedure :

-

Activation : The carboxylic acid (1.0 eq) is refluxed with CDI (1.3 eq) in THF for 2 hours.

-

Aminolysis : 2-Methyl-1,3-benzothiazol-5-amine (1.1 eq) is added, and the solution is stirred at 60°C for 6 hours.

-

Isolation : Evaporation under reduced pressure followed by trituration with hexane yields the crude product, which is recrystallized from ethanol (Yield: 50–58%).

Advantages :

Optimization of Critical Parameters

Solvent Effects on Coupling Efficiency

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 56 |

| THF | 7.5 | 58 |

| Dichloromethane | 8.9 | 42 |

Polar aprotic solvents like DMF enhance reagent solubility but may necessitate longer reaction times. THF balances activation kinetics and side-product formation.

Temperature and Time Profiling

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 0 | 48 | 32 |

| 25 | 24 | 56 |

| 40 | 12 | 51 |

Ambient temperature (25°C) optimizes the trade-off between reaction rate and thermal degradation.

Analytical Characterization and Validation

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

-

δ 2.41 (s, 3H, CH₃-pyrazole)

-

δ 2.53 (s, 3H, CH₃-benzothiazole)

-

δ 7.21 (d, J = 8.4 Hz, 1H, ArH)

-

δ 7.89 (dd, J = 8.4, 2.0 Hz, 1H, ArH)

HRMS (ESI+) :

Comparative Evaluation of Synthetic Routes

| Pathway | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| A | 56 | 95 | High | Moderate |

| B | 58 | 97 | Medium | High |

Pathway B offers superior scalability and purity, making it preferable for industrial applications despite higher reagent costs.

Recent Methodological Advancements

Q & A

Basic Research Questions

What are the recommended synthetic routes for 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide, and what key reagents/conditions are critical for optimizing yield?

Methodological Answer:

The compound can be synthesized via a multi-step process involving condensation reactions. A common approach involves:

- Step 1: Cyclocondensation of a substituted pyrazole core (e.g., 1,5-diarylpyrazole derivatives) using reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine .

- Step 2: Functionalization of the benzothiazole moiety. For example, coupling the pyrazole-carboxylic acid intermediate with 2-methyl-1,3-benzothiazol-5-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .

- Key Optimization Factors:

How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

Methodological Answer:

Combined experimental and theoretical methods are essential:

- FT-IR and NMR Spectroscopy: Confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) and regiochemistry of substituents. For example, ¹H NMR can distinguish methyl groups on the pyrazole (δ ~2.5 ppm) and benzothiazole (δ ~2.3 ppm) .

- X-ray Diffraction (XRD): Resolve crystal packing and hydrogen-bonding interactions, which influence solubility and stability .

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., exact mass ± 0.001 Da) to confirm purity .

What solubility and formulation challenges are anticipated for this compound in biological assays?

Methodological Answer:

- Solubility: The compound’s logP (predicted ~3.5) suggests moderate hydrophobicity. Use DMSO for stock solutions (<10 mM) and dilute in PBS or cell culture media (≤0.1% DMSO) to avoid solvent toxicity .

- Formulation Optimization: Co-solvents (e.g., PEG-400) or cyclodextrin-based encapsulation can improve aqueous solubility for in vivo studies .

How can in silico tools predict the compound’s biological activity and target binding affinity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase domains). Focus on hydrogen bonding with the carboxamide group and π-π stacking with the benzothiazole .

- DFT Calculations: Optimize the compound’s geometry at the B3LYP/6-31G(d,p) level to correlate electronic properties (e.g., HOMO-LUMO gap) with reactivity .

Advanced Research Questions

How can researchers resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound?

Methodological Answer:

- Dynamic NMR Studies: Probe temperature-dependent conformational changes (e.g., restricted rotation of the benzothiazole substituent) that may explain deviations .

- Solvent Effects: Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) to improve agreement with experimental spectra .

What synthon-based strategies enable modular derivatization of the pyrazole-benzothiazole scaffold for SAR studies?

Methodological Answer:

- Core Modifications:

- Synthetic Routes: Use Suzuki-Miyaura coupling for late-stage diversification of the aryl groups .

How does the compound’s stability vary under acidic/basic conditions, and what degradation products are formed?

Methodological Answer:

- Forced Degradation Studies:

- Mitigation: Store the compound at -20°C in inert atmospheres to prevent oxidation .

What advanced spectroscopic techniques (e.g., solid-state NMR) can elucidate polymorphic behavior?

Methodological Answer:

- ¹³C CP/MAS NMR: Identify polymorphs by comparing chemical shifts of carbonyl and aromatic carbons .

- Thermogravimetric Analysis (TGA): Correlate thermal stability with crystalline vs. amorphous forms .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic profiles?

Methodological Answer:

- Key Modifications:

- Bioisosteric Replacement: Substitute the benzothiazole with a benzoxazole to reduce hepatic clearance .

- Prodrug Strategy: Esterify the carboxamide to enhance oral bioavailability .

- In Vivo Validation: Use LC-MS/MS to measure plasma half-life and metabolite formation in rodent models .

What process engineering strategies (e.g., membrane separation) can scale up synthesis while minimizing impurities?

Methodological Answer:

- Membrane Technologies: Employ nanofiltration (MWCO ~300 Da) to remove unreacted intermediates .

- Continuous Flow Synthesis: Optimize residence time and temperature gradients to suppress byproducts like dimerized pyrazoles .

How can multivariate experimental design (e.g., DoE) optimize reaction parameters for high-throughput synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.